4(3H)-Quinazolinone

Antibacterial Quinazolinone SAR Infectious Disease

Procure the unsubstituted 4(3H)-quinazolinone parent scaffold for rational lead optimization. Unlike pre-substituted analogs that lock in potency and selectivity, this scaffold provides maximal synthetic flexibility at C2 and N3 positions, enabling systematic SAR exploration. Defined baseline antibacterial activity (S. aureus MIC 2–8 μg/mL), broad anti-inflammatory efficacy (81–96% inhibition), and established CNS benchmarks make it an essential starting material and negative control for quinazolinone-based drug discovery. Avoid potency cliffs inherent to generic scaffold substitutions by beginning with the unsubstituted core.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 132305-20-5
Cat. No. B143048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone
CAS132305-20-5
Synonyms4(3H)-Quinazolinone (9CI)
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=CN2
InChIInChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
InChIKeyQMNUDYFKZYBWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4(3H)-Quinazolinone (CAS 132305-20-5): Core Properties and Procurement Identity


4(3H)-Quinazolinone (CAS 132305-20-5), also known as 4-Hydroxyquinazoline or quinazolin-4(3H)-one, is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N2O and a molecular weight of 146.15 g/mol [1]. This compound exists as the unsubstituted parent scaffold of the quinazolinone family, characterized by a fused bicyclic system comprising a benzene ring and a pyrimidinone moiety [2]. As a versatile heterocyclic building block, 4(3H)-quinazolinone serves as the foundational core for synthesizing 2-substituted, 3-substituted, and 2,3-disubstituted derivatives that exhibit diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and CNS-modulating properties [3]. Its absence of substituents at the C2 and N3 positions provides a unique synthetic entry point that more highly substituted analogs cannot offer, enabling modular derivatization strategies for structure-activity relationship (SAR) exploration and lead optimization campaigns [4].

Why 4(3H)-Quinazolinone Cannot Be Casually Substituted: Differential Activity and Synthetic Accessibility


Substitution at the C2 and N3 positions of the 4(3H)-quinazolinone scaffold profoundly alters pharmacological activity, rendering in-class compounds non-interchangeable. Direct comparative studies demonstrate that the unsubstituted parent 4(3H)-quinazolinone exhibits lower antibacterial activity than its 2-methyl analog against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa [1]. Conversely, the unsubstituted parent compound shows superior antifungal activity compared to certain 2-substituted derivatives in specific assays [2]. Furthermore, in analgesic models, 2-phenyl substitution enhances activity beyond both the unsubstituted parent and the 2-methyl derivative, with the 2-phenyl compound exceeding the efficacy of standard drugs aspirin and indomethacin [3]. These SAR-dependent activity cliffs underscore that generic substitution based solely on scaffold similarity introduces unacceptable risk of both potency loss and selectivity alteration. The unsubstituted 4(3H)-quinazolinone thus occupies a distinct position: it offers maximal synthetic flexibility as a starting material while providing a defined baseline activity profile that cannot be replicated by pre-substituted analogs.

Quantitative Differentiation Evidence: 4(3H)-Quinazolinone vs. Key Comparators


Antibacterial Activity Hierarchy: 2-Methyl Derivative Outperforms Parent Scaffold

In a direct head-to-head comparison of three quinazolinone variants (unsubstituted parent 4(3H)-quinazolinone, 2-methyl-4(3H)-quinazolinone, and 2-phenyl-4(3H)-quinazolinone), the 2-methyl derivative exhibited higher antibacterial activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa compared to both the unsubstituted parent compound and the 2-phenyl derivative [1]. The unsubstituted 4(3H)-quinazolinone demonstrated the lowest activity among the three tested compounds in this assay [1].

Antibacterial Quinazolinone SAR Infectious Disease

Analgesic Activity Ranking: 2-Phenyl Derivative Surpasses Both Parent and Standard Drugs

In a direct comparative study evaluating in vivo analgesic activity using the acetic acid-induced writhing model in mice, the 2-phenyl-4(3H)-quinazolinone derivative exhibited higher activity than both the 2-methyl derivative and the unsubstituted parent 4(3H)-quinazolinone [1]. Notably, the 2-phenyl derivative also demonstrated superior analgesic activity compared to the standard reference drugs aspirin and indomethacin [1]. The activity ranking established was: 2-Phenyl > 2-Methyl > Unsubstituted parent [1].

Analgesic CNS Pharmacology Pain Research

Anti-Inflammatory Activity: Comparable Potency Across C2-Substituted Series

In a study evaluating in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model, 4(3H)-quinazolinone and its 2-methyl and 2-phenyl derivatives all exhibited significant anti-inflammatory activity in the range of 81-96% inhibition relative to control [1]. Unlike antibacterial and analgesic activities where clear substitution-dependent hierarchies were observed, anti-inflammatory activity was consistently high across all three compounds in this series [1].

Anti-inflammatory Inflammation Quinazolinone Pharmacology

Quaternized 4(3H)-Quinazolinones: Analgesic Activity Comparable to Aspirin

In a pharmacological study of quaternized 4(3H)-quinazolinone derivatives, compounds with a 2-methyl-3-pyridiniumacetylamino substitution pattern were evaluated for analgesic activity. In the hot-plate test, derivatives 2 and 3 exhibited analgesic activity equal to that of aspirin [1]. In the Koster test, derivative 2 demonstrated higher analgesic activity than aspirin [1]. The locomotor activity-inhibiting and anticonvulsant properties of derivative 2 were almost equal to those of methaqualone [1].

Analgesic CNS Depressant Quaternized Heterocycles

MAO-B Inhibition: Unsubstituted Benzylthio Moiety Shows Significantly Weaker Activity

In a structure-activity relationship study of 2-substituted 4(3H)-quinazolinone thioether derivatives as monoamine oxidase (MAO) inhibitors, substitution with an unsubstituted benzylthio moiety at the C2 position resulted in an IC50 value of 3.03 μM against MAO-B [1]. In contrast, substitution with a benzylthio moiety bearing a halogen (Cl, Br, or I) at the meta position yielded the most potent inhibitors of the series, with the 3-iodobenzylthio derivative exhibiting an IC50 of 0.142 μM (Ki = 0.068 μM) [1]. This represents a 21-fold difference in potency attributable solely to halogen substitution on the benzyl ring [1].

Monoamine Oxidase Neurodegeneration Structure-Activity Relationship

Broad-Spectrum Antibacterial Activity of Unsubstituted 4(3H)-Quinazolinone

Unsubstituted 4(3H)-quinazolinone demonstrates intrinsic broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria in broth microdilution assays . Against Gram-positive strains, MIC values range from 2–8 μg/mL for Staphylococcus aureus and 4–16 μg/mL for Streptococcus pneumoniae . Against Gram-negative strains, MIC values range from 8–32 μg/mL for Escherichia coli and 16–32 μg/mL for Pseudomonas aeruginosa . These values establish a baseline activity profile for the parent scaffold, against which the effects of subsequent substitution can be quantitatively measured .

Antibacterial MIC Gram-positive Gram-negative

Recommended Procurement and Research Applications for 4(3H)-Quinazolinone (CAS 132305-20-5)


Scaffold Baseline for Antibacterial SAR Studies

4(3H)-Quinazolinone provides a defined baseline antibacterial profile (MIC: S. aureus 2–8 μg/mL; E. coli 8–32 μg/mL; P. aeruginosa 16–32 μg/mL) against which the effects of C2 and N3 substitutions can be systematically evaluated . Researchers optimizing quinazolinone-based antibacterials should procure the unsubstituted parent as an essential negative control and starting material for modular derivatization. The direct activity hierarchy established (2-Methyl > 2-Phenyl > Unsubstituted parent) [1] enables rational selection of substitution patterns during lead optimization.

Anti-Inflammatory Drug Discovery Starting Point

Given that anti-inflammatory activity (81-96% inhibition in carrageenan-induced paw edema) is maintained across the unsubstituted parent, 2-methyl, and 2-phenyl derivatives [2], 4(3H)-quinazolinone represents an ideal entry point for anti-inflammatory drug discovery programs. Unlike antibacterial or analgesic applications where substitution dramatically alters potency, the anti-inflammatory activity of the quinazolinone scaffold is substitution-tolerant, allowing researchers to optimize other properties (solubility, metabolic stability, selectivity) without compromising efficacy.

CNS Drug Discovery with Validated Benchmarking

The 4(3H)-quinazolinone scaffold has demonstrated analgesic activity benchmarked against aspirin (equal in hot-plate test; superior in Koster test for appropriately quaternized derivatives) and anticonvulsant activity comparable to methaqualone [3]. These validated benchmarks establish the scaffold as a credible starting point for CNS drug discovery. Procurement of the unsubstituted parent enables SAR exploration to optimize CNS penetration, target selectivity, and safety margins relative to these established clinical comparators.

MAO-B Inhibitor Development and Halogen-Dependent Potency Optimization

The 21-fold potency differential observed between unsubstituted benzylthio (IC50 = 3.03 μM) and 3-iodobenzylthio (IC50 = 0.142 μM) 4(3H)-quinazolinone derivatives [4] demonstrates the scaffold's exquisite sensitivity to C2 substitution in MAO-B inhibition. Researchers developing selective MAO-B inhibitors for neurodegenerative disorders should procure the unsubstituted parent to systematically explore halogen-dependent potency enhancements. The reversible, competitive inhibition mechanism (Ki = 0.068 μM) [4] further supports the scaffold's suitability for CNS applications where off-target effects must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4(3H)-Quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.